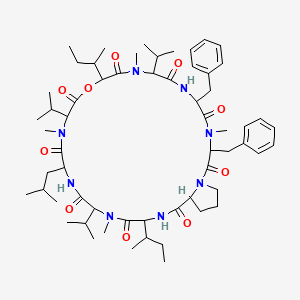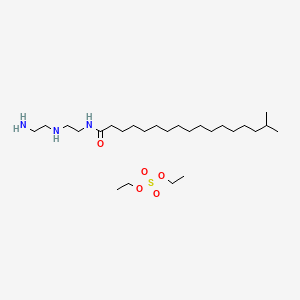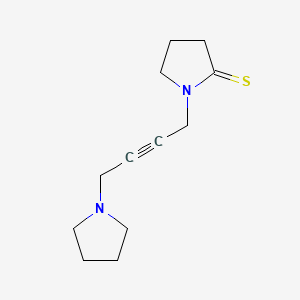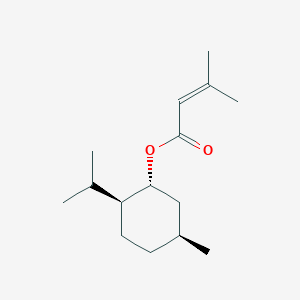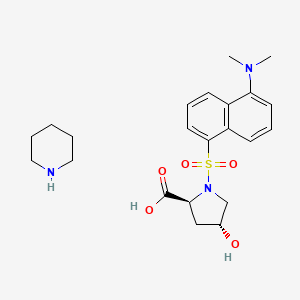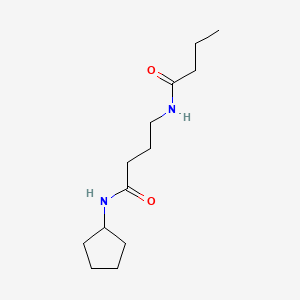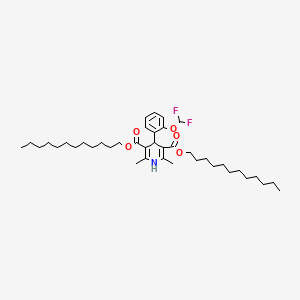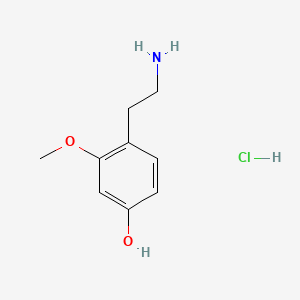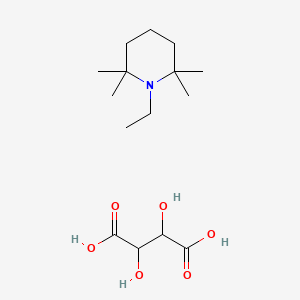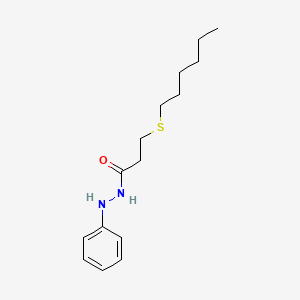
Vst39HM4ML
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dimethyl-4,5-dihydro-1H-pyrazol-1-ium-3-olate, also known by its Unique Ingredient Identifier (UNII) VST39HM4ML, is a chemical compound with the molecular formula C5H10N2O . This compound is characterized by its achiral nature and lack of defined stereocenters . It is a member of the pyrazole family, which is known for its diverse biological activities and applications in various fields.
Preparation Methods
The synthesis of 1,1-dimethyl-4,5-dihydro-1H-pyrazol-1-ium-3-olate typically involves the reaction of appropriate precursors under controlled conditions. One common synthetic route includes the reaction of a hydrazine derivative with a diketone, followed by cyclization and subsequent oxidation . Industrial production methods may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. Specific details on the reaction conditions, such as temperature, pressure, and catalysts, are crucial for efficient synthesis.
Chemical Reactions Analysis
1,1-Dimethyl-4,5-dihydro-1H-pyrazol-1-ium-3-olate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can undergo substitution reactions where functional groups are replaced by others, depending on the reagents and conditions used
Scientific Research Applications
1,1-Dimethyl-4,5-dihydro-1H-pyrazol-1-ium-3-olate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1-dimethyl-4,5-dihydro-1H-pyrazol-1-ium-3-olate involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
1,1-Dimethyl-4,5-dihydro-1H-pyrazol-1-ium-3-olate can be compared with other similar compounds in the pyrazole family. Some similar compounds include:
- 1,3-Dimethyl-5-pyrazolone
- 3-Methyl-1-phenyl-2-pyrazolin-5-one
- 4,5-Dihydro-1H-pyrazol-3-ol Compared to these compounds, 1,1-dimethyl-4,5-dihydro-1H-pyrazol-1-ium-3-olate is unique due to its specific structural features and the resulting chemical and biological properties .
Properties
CAS No. |
60250-35-3 |
|---|---|
Molecular Formula |
C5H10N2O |
Molecular Weight |
114.15 g/mol |
IUPAC Name |
2,2-dimethyl-3,4-dihydropyrazol-2-ium-5-olate |
InChI |
InChI=1S/C5H10N2O/c1-7(2)4-3-5(8)6-7/h3-4H2,1-2H3 |
InChI Key |
KMKPVUOKSBJYQP-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1(CCC(=N1)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


